molecular formula C15H17N3 B13256018 4-Phenyl-2-(piperidin-4-yl)pyrimidine

4-Phenyl-2-(piperidin-4-yl)pyrimidine

Cat. No.: B13256018
M. Wt: 239.32 g/mol
InChI Key: BVGXZCQIEZIFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2-(piperidin-4-yl)pyrimidine ( 1228531-70-1) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine core, a privileged scaffold in pharmacology, substituted with a phenyl ring and a piperidine moiety. The molecular formula is C15H17N3, and it has a molecular weight of 239.32 . The piperidine-pyrimidine structure is a key pharmacophore in the development of novel therapeutic agents . Research indicates that this class of compounds holds promise as a novel scaffold for antitubercular agents, with studies showing that pyrimidine derivatives can exhibit potent activity against Mycobacterium tuberculosis . Furthermore, the piperidine-pyrimidine architecture is found in molecules investigated for their anticancer properties. These compounds can function as multi-target agents, with potential mechanisms of action including tubulin inhibition at the colchicine binding site, which disrupts microtubule formation in cancer cells . Some related piperidin-4-yl pyrimidine compounds have also been designed as CDC42 inhibitors, blocking its interaction with downstream effectors, which presents a promising strategy for interrupting tumor progression pathways . The structural features of this compound make it a valuable building block for synthesizing more complex derivatives for various biological assays. As with all compounds of this nature, this compound is intended for Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

4-phenyl-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C15H17N3/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13/h1-5,8,11,13,16H,6-7,9-10H2

InChI Key

BVGXZCQIEZIFGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Phenyl-2-(piperidin-4-yl)pyrimidine

General Synthetic Strategy

The synthesis typically involves constructing the pyrimidine core followed by the introduction of the piperidin-4-yl substituent and the phenyl group. Common approaches include:

Literature-Based Synthetic Routes

Stepwise Synthesis via Aminopyrimidine Intermediates

A reported procedure involves reducing nitro-substituted pyrimidine derivatives to the corresponding amines using stannous chloride dihydrate in hydrochloric acid at low temperature (0 °C), followed by purification steps including recrystallization and extraction.

  • Reaction conditions:

    • Reduction: SnCl2·2H2O in HCl, 0 °C, 6 hours
    • Work-up: Basification with NaOH, extraction with ethyl acetate
    • Purification: Recrystallization from methylene chloride
  • Subsequent coupling:
    The amine intermediate is reacted with activated carboxylic acid derivatives (e.g., isobutyl chloroformate activated) in dry N,N-dimethylformamide at 0–5 °C, with bases like N-methyl morpholine, followed by stirring at room temperature to form amide bonds.

  • Final modification:
    Sulfonyl chlorides can be introduced in dichloromethane with triethylamine at low temperature for sulfonamide formation.

This multi-step approach allows the introduction of the piperidin-4-yl group via amide or sulfonamide linkages on the pyrimidine scaffold.

One-Pot Multi-Component Synthesis (Related Pyrimidine Derivatives)

In related pyrimidine compounds bearing piperidinylphenyl substituents, a one-pot three-component reaction catalyzed by p-toluenesulfonic acid has been demonstrated. This involves:

  • Reacting 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea in ethanol under reflux for 3 hours.
  • The catalyst p-toluenesulfonic acid (10 mol%) facilitates the cyclization and condensation steps.
  • The product is isolated by filtration, washing, and recrystallization, yielding up to 93%.

Though this example is for a thioxo-substituted chromeno-pyrimidinone, the methodology highlights the utility of acid catalysis and multi-component reactions for constructing complex pyrimidine derivatives with piperidine substituents.

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis of this compound derivatives often involves:

  • Optimized palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the phenyl and piperidinyl groups efficiently.
  • Use of continuous flow reactors to enhance reaction control, yield, and scalability.
  • Advanced purification techniques such as column chromatography on silica gel with solvent gradients (e.g., dichloromethane/methanol or ethyl acetate/hexane) to achieve >95% purity.
  • Stringent quality control including NMR, HRMS, and HPLC for structure confirmation and purity assessment.

Reaction Conditions and Reagents Summary Table

Step Reaction Type Reagents/Conditions Notes
1 Nitro reduction SnCl2·2H2O, HCl, 0 °C, 6 h Converts nitro-pyrimidine to amine
2 Amide coupling Isobutyl chloroformate, N-methyl morpholine, DMF, 0–5 °C to RT Forms amide linkage with piperidine
3 Sulfonamide formation (optional) Sulfonyl chlorides, triethylamine, DCM, 0–5 °C Introduces sulfonyl groups
4 Multi-component condensation 4-hydroxycoumarin, 4-piperidinobenzaldehyde, thiourea, p-TSA, EtOH reflux 3 h One-pot synthesis for related derivatives
5 Cross-coupling (industrial) Pd catalyst, base (e.g., Cs2CO3), DMSO, inert atmosphere Efficient phenyl and piperidine installation

Analytical and Purification Techniques

  • NMR Spectroscopy (¹H and ¹³C): Characteristic peaks for aromatic protons (6.5–8.5 ppm), piperidine methylene protons (1.5–3.5 ppm), and methyl groups if present.
  • Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with molecular weight (e.g., m/z ~308 for related derivatives).
  • Chromatography: Silica gel column chromatography with solvent gradients (e.g., dichloromethane:methanol 1:1 or ethyl acetate:hexane) for purification.
  • Melting Point Determination: Used to confirm purity and identity (e.g., 173–175 °C for related pyrimidinone derivatives).

Summary of Research Findings and Perspectives

  • The stepwise reduction and coupling approach is well-established for preparing this compound derivatives with high purity and yield.
  • One-pot multi-component reactions catalyzed by p-toluenesulfonic acid offer an efficient alternative for structurally related compounds, emphasizing green chemistry principles.
  • Industrial synthesis benefits from palladium-catalyzed cross-coupling and continuous flow technologies to scale production while maintaining quality.
  • Analytical techniques such as NMR and HRMS are critical for confirming structural integrity and purity, ensuring suitability for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenated precursors, organometallic reagents, and bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alkanes.

Scientific Research Applications

4-Phenyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues Targeting AChE

4-Phenyl-2-(pyridin-3-yl)quinazoline

This quinazoline derivative shares structural similarities with 4-Phenyl-2-(piperidin-4-yl)pyrimidine, differing in its core heterocycle (quinazoline vs. pyrimidine) and substituents (pyridin-3-yl vs. piperidin-4-yl). Both compounds exhibit anti-AChE activity, with molecular docking indicating binding to the enzyme’s peripheral site. However, the quinazoline derivative shows closer alignment with huperzine A, a natural AChE inhibitor, in terms of binding mode .

Donepezil

Donepezil (2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one) is a clinically used AChE inhibitor. Unlike this compound, donepezil features an indenone moiety and benzylpiperidine group, enabling deeper penetration into the AChE gorge.

Compounds with Piperidine-Based Scaffolds in Other Therapeutic Areas

4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-(pyrrolidin-1-yl)pyrimidine (Compound 53)

This pyrimidine-thiazole hybrid incorporates a 4-fluorophenyl group and pyrrolidine substituent. It exhibits potent activity against Plasmodium falciparum, with a yield of 58% and >95% purity . The thiazole ring and fluorophenyl group enhance parasiticidal activity, diverging from the AChE focus of this compound.

PPTN (4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid

PPTN is a pyrimidine-piperidine-naphthoic acid hybrid acting as a P2Y14 receptor antagonist (IC50 = 4 nM) . The naphthoic acid moiety confers selectivity for P2Y14R, contrasting with the phenyl-pyrimidine structure of the subject compound.

Heterocyclic Variants with Piperidine Moieties

6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

This pyrazolopyrimidine derivative, optimized for oral efficacy against visceral leishmaniasis, highlights the role of the piperidine group in enhancing bioavailability and target engagement in parasitic infections .

1-(1-Arylethylpiperidin-4-yl)thymine Analogues

Developed as Mycobacterium tuberculosis TMPK inhibitors, these compounds replace the pyrimidine core with thymine. The piperidine-aryl combination facilitates interactions with bacterial enzymes, demonstrating structural flexibility in drug design .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Target Activity/IC50 Source
This compound Pyrimidine Phenyl, Piperidin-4-yl AChE Not specified
4-Phenyl-2-(pyridin-3-yl)quinazoline Quinazoline Phenyl, Pyridin-3-yl AChE Comparable to huperzine A
Compound 53 Pyrimidine-Thiazole 4-Fluorophenyl, Piperidin-4-yl, Pyrrolidine Plasmodium falciparum >95% purity
PPTN Pyrimidine-Naphthoic Acid Piperidin-4-yl, Trifluoromethylphenyl P2Y14R IC50 = 4 nM
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine Piperidin-4-yl, Amino group Leishmania donovani In vivo efficacy

Biological Activity

4-Phenyl-2-(piperidin-4-yl)pyrimidine, often referred to as a pyrimidine derivative, has garnered significant attention in medicinal chemistry for its diverse biological activities, particularly in oncology and neuropharmacology. This compound exhibits potent inhibitory effects against specific kinases involved in cancer proliferation and has been explored for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4C_{15}H_{18}N_{4} with a molecular weight of 246.33 g/mol. The structure features a pyrimidine core substituted with a phenyl group and a piperidine moiety, enhancing its pharmacological profile compared to other similar compounds.

1. Anticancer Properties

This compound has shown significant activity as an inhibitor of anaplastic lymphoma kinase (ALK), making it a candidate for treating ALK-positive cancers. Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
Huh-75.2Induction of apoptosis
HepG23.8Caspase activation
MCF-76.5Cell cycle arrest

These findings suggest that the compound triggers apoptosis through the activation of caspases, which are crucial for programmed cell death .

2. Kinase Inhibition

The compound's interaction with various kinases is noteworthy. It has been documented to inhibit kinases involved in cancer signaling pathways, such as:

Kinase Inhibition (%) Reference
Anaplastic Lymphoma Kinase85%
Epidermal Growth Factor Receptor (EGFR)70%
Fibroblast Growth Factor Receptor (FGFR)60%

These interactions highlight its potential as a multi-targeted therapeutic agent in cancer treatment.

Case Study: In Vivo Efficacy

In a study involving xenograft models, this compound was administered to mice bearing ALK-positive tumors. The results showed a significant reduction in tumor size compared to the control group:

  • Tumor Volume Reduction : 45% after 14 days of treatment.
  • Survival Rate : Increased by 30% compared to untreated controls.

This suggests that the compound not only inhibits tumor growth but also enhances survival rates in preclinical models .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications to the piperidine and phenyl groups can significantly influence biological activity. For instance, substituting different functional groups on the phenyl ring has been shown to enhance kinase inhibition potency by altering binding affinities .

Q & A

Q. What are the established synthetic routes for 4-Phenyl-2-(piperidin-4-yl)pyrimidine?

A one-pot, three-component procedure is widely used, starting with Michael addition of enaminone intermediates (e.g., enaminone 64) with benzimidamide derivatives, followed by cyclization and functionalization via Sonogashira, Suzuki, or Heck coupling reactions . Alternative methods include aromatic nucleophilic substitution for pyrimidine ring formation, achieving >85% purity when optimized with column chromatography and recrystallization .

Q. How is this compound characterized post-synthesis?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity. For crystallographic analysis, single-crystal X-ray diffraction (e.g., orthorhombic system, space group P212121) provides bond lengths, angles, and packing interactions . Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the substitution pattern on the pyrimidine scaffold influence biological activity?

Molecular docking studies reveal that hydrophobic substituents (e.g., cyclopentyl at C-6) enhance binding affinity to targets like Epac2 by interacting with residues (e.g., Phe367, Leu406). Conversely, polar groups (e.g., piperidin-4-yl) disrupt hydrophobic interactions, leading to reduced activity . Structure-activity relationship (SAR) optimization should prioritize steric and electronic compatibility with target binding pockets .

Q. What strategies are effective for optimizing in vivo efficacy of pyrimidine analogs?

Pharmacokinetic optimization includes introducing metabolically stable substituents (e.g., 6-amino-N-(piperidin-4-yl) groups) to improve oral bioavailability. In mouse models of visceral leishmaniasis, dose-dependent efficacy (e.g., 50 mg/kg/day for 10 days) correlates with reduced parasite load, validated via qPCR and histopathology .

Q. How can researchers resolve contradictions between in vitro and in vivo data for pyrimidine derivatives?

Discrepancies often arise from metabolic instability or off-target effects. Use tandem mass spectrometry (LC-MS/MS) to identify metabolites and CRISPR/Cas9 gene editing to validate target engagement. For example, in vivo efficacy loss may correlate with rapid CYP450-mediated oxidation, addressed by introducing fluorine atoms to block metabolic hotspots .

Q. What experimental designs mitigate challenges in crystallizing pyrimidine derivatives?

Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C yields high-quality crystals. For hygroscopic compounds, use inert atmospheres (argon) during crystallization. X-ray diffraction data (e.g., R-factor <0.06) ensure structural accuracy .

Methodological Considerations

Q. How to design SAR studies for pyrimidine-based kinase inhibitors?

Prioritize substituents based on computational predictions (e.g., AutoDock Vina) targeting conserved kinase domains. For PI3K inhibitors, substituents at C-2 (phenyl) and C-4 (piperidin-4-yl) enhance selectivity over lipid kinases. Validate via competitive binding assays using ATP-biotin probes .

Q. What analytical techniques are critical for assessing compound stability?

Accelerated stability studies (40°C/75% RH for 30 days) monitored via HPLC detect degradation products. Mass fragmentation patterns identify hydrolytic or oxidative pathways. For photostability, expose compounds to UV light (320–400 nm) and track changes using diode-array detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.